molecular formula C3H4IN B3374786 2-Iodopropanenitrile CAS No. 104024-32-0

2-Iodopropanenitrile

Cat. No. B3374786
CAS RN: 104024-32-0
M. Wt: 180.98 g/mol
InChI Key: MEKNBSXCEMCLHJ-UHFFFAOYSA-N
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Description

2-Iodopropanenitrile, also known as 3-iodopropanenitrile, is a chemical compound with the CAS Number: 2517-76-2 . It has a molecular weight of 180.98 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 180.98 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Spectroscopy and Ionization Studies

2-Iodopropanenitrile has been studied in the context of one-photon mass-analyzed threshold ionization spectroscopy. Park, Kim, and Kim (2001) investigated 1- and 2-iodopropanes using coherent vacuum ultraviolet radiation, determining accurate ionization energies for molecular ions and observing dissociation phenomena in highly excited Rydberg neutrals (Park, Kim, & Kim, 2001).

Catalytic Reduction Processes

Dahm and Peters (1994) explored the catalytic reduction of Iodoethane and 2-Iodopropane at carbon electrodes. They found that nickel(II) salen-coated carbon electrodes could catalyze the reduction of 2-iodopropane, leading to the formation of 2-propyl radicals (Dahm & Peters, 1994).

Chemical Reaction Pathways

Bałczewski, Szadowiak, and Białas (2005) reported on the iodine atom transfer addition reaction (I-ATRA), indicating the formation of 2-iodo-2-methylpropanenitrile. This study highlighted the complexity of reaction pathways involving this compound (Bałczewski, Szadowiak, & Białas, 2005).

Photodissociation Dynamics

In 2020, Todt, Datta, Rose, Leung, and Davis studied the photodissociation dynamics of 1-iodopropane and 2-iodopropane, finding significant differences in the behavior of these compounds under ultraviolet light. This research contributes to understanding the photochemical properties of iodopropanes, including 2-iodopropane (Todt et al., 2020).

Marine Biogenic Processes

Hughes, Malin, Turley, Keely, and Nightingale (2008) explored the production of volatile iodocarbons, including 2-iodopropane, by biogenic marine aggregates. This study provides insights into the natural processes that contribute to the presence of compounds like 2-iodopropane in marine environments (Hughes et al., 2008).

Safety and Hazards

2-Iodopropanenitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing in the vapor .

properties

IUPAC Name

2-iodopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4IN/c1-3(4)2-5/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKNBSXCEMCLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573503
Record name 2-Iodopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104024-32-0
Record name 2-Iodopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodopropanenitrile
Reactant of Route 2
2-Iodopropanenitrile
Reactant of Route 3
2-Iodopropanenitrile
Reactant of Route 4
2-Iodopropanenitrile
Reactant of Route 5
2-Iodopropanenitrile
Reactant of Route 6
2-Iodopropanenitrile

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